molecular formula C14H14N2O B328225 2-(2-Sec-butoxybenzylidene)malononitrile

2-(2-Sec-butoxybenzylidene)malononitrile

Cat. No.: B328225
M. Wt: 226.27 g/mol
InChI Key: NJMWAYHAICEFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Sec-butoxybenzylidene)malononitrile is a benzylidenemalononitrile derivative characterized by a malononitrile core conjugated to a benzylidene moiety substituted with a sec-butoxy group at the ortho position. This compound belongs to a broader class of Knoevenagel condensation products, widely studied for their versatility in organic synthesis, material science, and pharmaceutical applications . Benzylidenemalononitriles are valued for their electron-deficient π-systems, enabling roles as intermediates in heterocyclic synthesis (e.g., chromenes, pyran derivatives) and as components in molecular devices or fluorescent materials . The sec-butoxy substituent introduces steric bulk and moderate electron-donating effects, distinguishing it from simpler alkoxy or halogenated analogs.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-[(2-butan-2-yloxyphenyl)methylidene]propanedinitrile

InChI

InChI=1S/C14H14N2O/c1-3-11(2)17-14-7-5-4-6-13(14)8-12(9-15)10-16/h4-8,11H,3H2,1-2H3

InChI Key

NJMWAYHAICEFIJ-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=CC=C1C=C(C#N)C#N

Canonical SMILES

CCC(C)OC1=CC=CC=C1C=C(C#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Electron-Withdrawing Groups (EWGs):

  • 2-(4-Nitrobenzylidene)malononitrile: The nitro group (-NO₂) significantly enhances electrophilicity, accelerating Knoevenagel condensation (10 min reaction time, 96% yield) . Applications include precursors for spirocyclic compounds and 4H-pyran derivatives .
  • 2-(4-Trifluoromethylbenzylidene)malononitrile: The -CF₃ group provides strong electron withdrawal, yielding 96% product in 10 min . Such derivatives are pivotal in charge-transfer complexes for organic electronics .

Electron-Donating Groups (EDGs):

  • 2-(2-Methoxybenzylidene)malononitrile: The methoxy group (-OCH₃) in the ortho position donates electrons inductively, resulting in moderate yields (95% in 12 min) . Steric hindrance in ortho-substituted derivatives often reduces reaction rates compared to para-substituted analogs.
  • 2-(2-Methylbenzylidene)malononitrile: The methyl group (-CH₃) yields 95% product in 15 min , with applications in fluorescent materials depending on aggregation modes (H- vs. J-aggregation) .

Halogenated Derivatives:

  • 2-(4-Fluorobenzylidene)malononitrile: Achieves 90% yield using chitin/silk fibroin-Oxone catalysts . Halogens balance electronic and steric effects, favoring biomedical applications due to enhanced bioavailability .
  • 2-(4-Chlorobenzylidene)malononitrile: Lower yields (81%) compared to bromo analogs (98%), highlighting halogen size-dependent steric effects .

Steric and Positional Effects

The ortho-sec-butoxy group in 2-(2-sec-butoxybenzylidene)malononitrile introduces pronounced steric hindrance, likely slowing reaction kinetics compared to para-substituted analogs. For example:

  • 2-(4-Methoxybenzylidene)malononitrile (para-substituted) achieves 97% yield in 10 min , whereas ortho-substituted derivatives (e.g., 2-methoxy) require longer times (12–15 min) .
  • 2-(2-Nitrobenzylidene)malononitrile (ortho-nitro) is less commonly reported, suggesting synthetic challenges due to steric clashes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.